molecular formula C17H17NO4 B11829522 Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate CAS No. 68291-45-2

Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate

Cat. No.: B11829522
CAS No.: 68291-45-2
M. Wt: 299.32 g/mol
InChI Key: ZMIPDNWJKNBBPK-UHFFFAOYSA-N
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Description

Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzyl group, a benzo[d][1,3]dioxole moiety, and a carbamate functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as palladium or copper, and bases like cesium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acids, while reduction can produce benzyl alcohols .

Scientific Research Applications

Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activities, leading to its observed biological effects. Detailed studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

  • Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
  • Diethyl (benzo[d][1,3]dioxol-5-ylmethyl)succinate
  • N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

Uniqueness: Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

CAS No.

68291-45-2

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

benzyl N-(1,3-benzodioxol-5-ylmethyl)-N-methylcarbamate

InChI

InChI=1S/C17H17NO4/c1-18(17(19)20-11-13-5-3-2-4-6-13)10-14-7-8-15-16(9-14)22-12-21-15/h2-9H,10-12H2,1H3

InChI Key

ZMIPDNWJKNBBPK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCO2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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